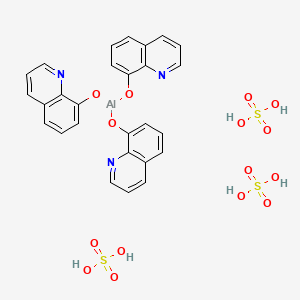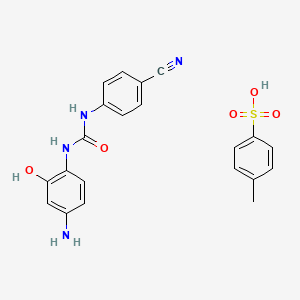
N-(4-Amino-2-hydroxyphenyl)-N'-(p-cyanophenyl)urea mono(toluene-p-sulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) is a complex organic compound that features both aromatic and urea functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) typically involves the reaction of 4-amino-2-hydroxyaniline with p-cyanophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting urea derivative is then treated with toluene-p-sulphonic acid to obtain the mono(toluene-p-sulphonate) salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea
- N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)thiourea
- N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)carbamate
Uniqueness
N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) is unique due to the presence of the toluene-p-sulphonate group, which can enhance its solubility and stability. This modification may also influence its reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
94713-20-9 |
|---|---|
分子式 |
C21H20N4O5S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
1-(4-amino-2-hydroxyphenyl)-3-(4-cyanophenyl)urea;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12N4O2.C7H8O3S/c15-8-9-1-4-11(5-2-9)17-14(20)18-12-6-3-10(16)7-13(12)19;1-6-2-4-7(5-3-6)11(8,9)10/h1-7,19H,16H2,(H2,17,18,20);2-5H,1H3,(H,8,9,10) |
InChI 键 |
MBVNVMITIVWIOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C#N)NC(=O)NC2=C(C=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


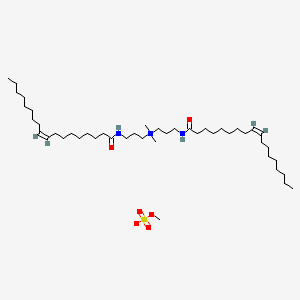
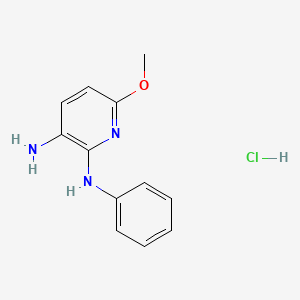
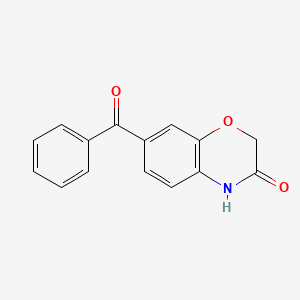
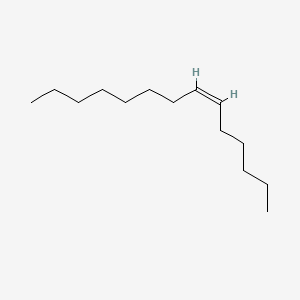

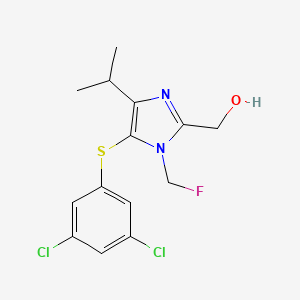
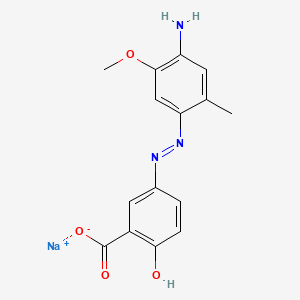
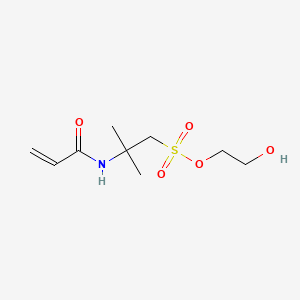
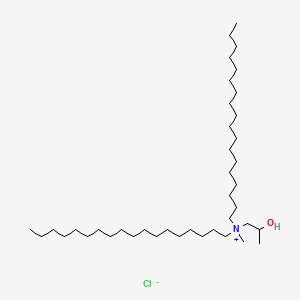
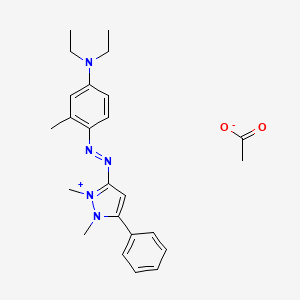
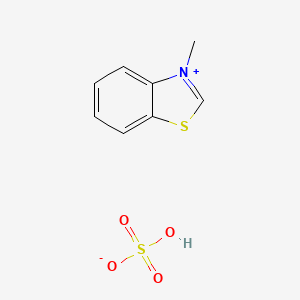
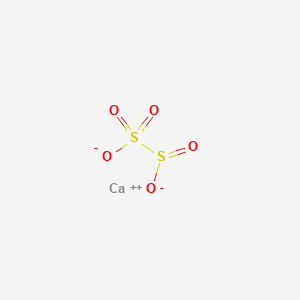
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
